tert-Butyl 3-formylbenzylcarbamate
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Description
Synthesis Analysis
The synthesis of tert-butyl 3-formylbenzylcarbamate involves chemical reactions starting from readily available materials. A practical and scalable method described for a related compound uses a one-pot, two-step telescoped sequence, highlighting the efficiency of these synthetic approaches in producing carbamate compounds (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed through techniques such as X-ray crystallography and Hirshfeld surface analysis. These studies reveal how tert-butyl carbamates form distinct crystal structures and how intermolecular interactions, such as hydrogen bonding, contribute to their stability (Dawa El Mestehdi et al., 2022).
Chemical Reactions and Properties
The tert-butyl group in carbamates like this compound influences their chemical reactions and properties. For instance, these compounds can participate in various organic synthesis building blocks due to their protective nature and reactivity (Guinchard et al., 2005).
Scientific Research Applications
Tert-Butyl 3-formylbenzylcarbamate is a chemical compound of interest in various fields of scientific research. Although specific studies directly addressing this compound were not found, research related to similar tert-butyl compounds and carbamates provides insight into the broader application of such molecules in scientific research. These studies demonstrate the chemical's relevance in areas such as metabolism, antioxidant properties, synthesis methodologies, and its role as an intermediate in pharmaceutical and polymer research.
Metabolism and Biochemical Relevance
One study explores the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), a molecule structurally related to this compound, highlighting its metabolic pathways in rats and humans. This research sheds light on the biotransformation and the differences in excretion between species, underlining the compound's biochemical significance (Daniel et al., 1968).
Antioxidant and Medicinal Chemistry
Research on derivatives similar to this compound indicates their potential antioxidant and medicinal properties. For example, studies on bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide and its analogs demonstrate promising antioxidant, anti-inflammatory, and hepatoprotective activities, suggesting potential applications in developing medicinal antioxidants (Shinko et al., 2022).
Polymer Research and Stabilization
The stabilization mechanism of tert-butyl compounds for polymers, particularly in preventing thermal degradation, underscores the relevance of such molecules in materials science. For instance, 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate has been identified as a very effective stabilizer for butadiene polymers, demonstrating the importance of tert-butyl compounds in enhancing polymer stability (Yachigo et al., 1988).
Synthetic Methodologies and Chemical Research
The synthesis of tert-butyl substituted compounds, including methodologies for creating tert-butyl-substituted 3-carboxy coumarins, reflects the versatility and utility of tert-butyl compounds in organic synthesis. Such research not only provides insights into efficient synthetic routes but also expands the toolbox for developing novel compounds with potential applications across various fields (Li & Gao, 2012).
properties
IUPAC Name |
tert-butyl N-[(3-formylphenyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORXNWZTJLYRQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383454 |
Source
|
Record name | tert-Butyl 3-formylbenzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170853-04-0 |
Source
|
Record name | tert-Butyl 3-formylbenzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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